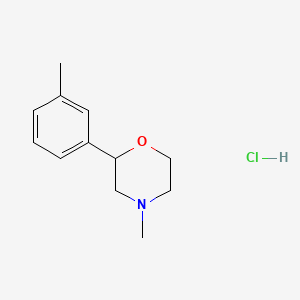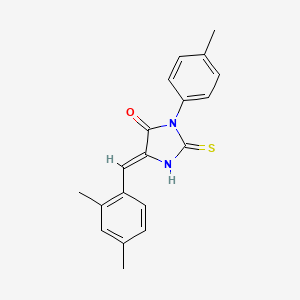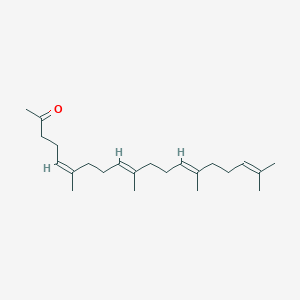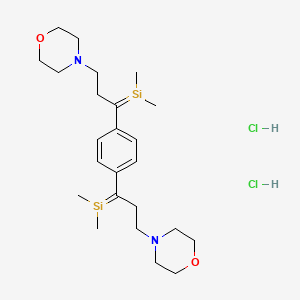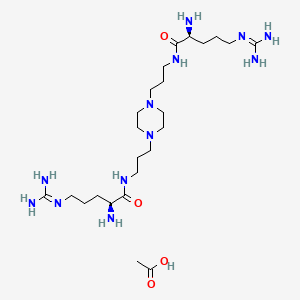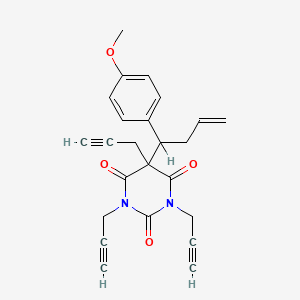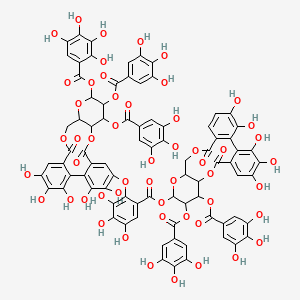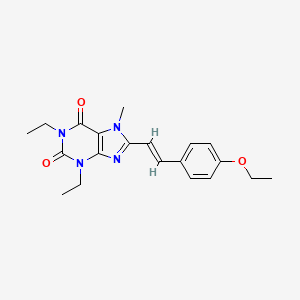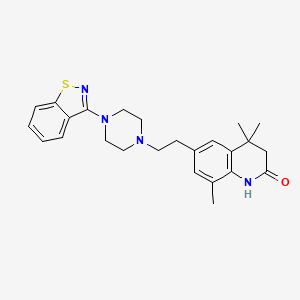
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties This compound is structurally characterized by the presence of a benzo(d)isothiazolyl group attached to a piperazine ring, which is further linked to a quinolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo(d)isothiazolyl Piperazine Intermediate: This step involves the reaction of benzo(d)isothiazole with piperazine under controlled conditions to form the intermediate compound.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with an appropriate alkylating agent to introduce the ethyl group.
Cyclization: The alkylated intermediate undergoes cyclization with a suitable reagent to form the quinolinone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
化学反応の分析
Types of Reactions
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinolinone moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and pharmacological properties.
科学的研究の応用
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, schizophrenia, and bipolar disorder due to its interaction with serotonin and dopamine receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, primarily serotonin (5-HT) and dopamine (D2) receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the inhibition of serotonin reuptake and dopamine receptor antagonism, which contribute to its antipsychotic and mood-stabilizing properties.
類似化合物との比較
Similar Compounds
Ziprasidone: A well-known antipsychotic drug with a similar benzo(d)isothiazolyl piperazine structure.
Lurasidone: Another antipsychotic with structural similarities, particularly in the piperazine and quinolinone moieties.
Risperidone: Shares the benzo(d)isothiazolyl group and is used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
6-(2-(4-(Benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-4,4,8-trimethyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and pharmacological properties. Its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
676116-01-1 |
|---|---|
分子式 |
C25H30N4OS |
分子量 |
434.6 g/mol |
IUPAC名 |
6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4,4,8-trimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C25H30N4OS/c1-17-14-18(15-20-23(17)26-22(30)16-25(20,2)3)8-9-28-10-12-29(13-11-28)24-19-6-4-5-7-21(19)31-27-24/h4-7,14-15H,8-13,16H2,1-3H3,(H,26,30) |
InChIキー |
SRAQFALNAGNAQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)CC2(C)C)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


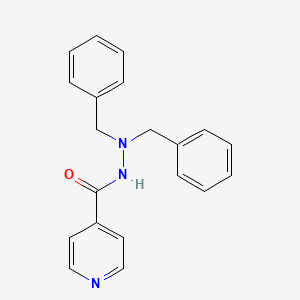
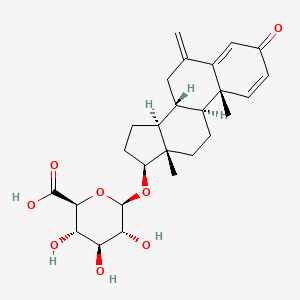
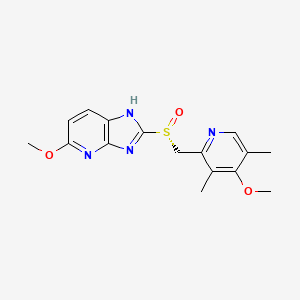
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
